molecular formula C19H22ClN5O3 B2955332 1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 1105245-18-8

1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2955332
M. Wt: 403.87
InChI Key: KEFZHPWDGZYQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as CEP-26401, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and CEP-26401 has been shown to have potential therapeutic applications in cancer treatment.

Scientific Research Applications

Cardiovascular Research

1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has been explored in cardiovascular research. A study by Chłoń-Rzepa et al. (2004) synthesized and tested derivatives of this compound for electrocardiographic, antiarrhythmic, and hypotensive activity, as well as their alpha(1)- and alpha(2)-adrenoreceptor affinities. They found that certain analogues showed strong prophylactic antiarrhythmic activity and hypotensive activity, suggesting potential applications in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Antimicrobial Applications

Another significant application is in antimicrobial research. Dvoskin et al. (2011) reported that a synthetic purine, similar in structure to 1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, selectively inhibited the replication-specific DNA polymerase of Clostridium difficile. This compound and its analogs strongly inhibited the growth of various C. difficile strains and were effective in a hamster model of C. difficile-specific colitis (Dvoskin et al., 2011).

Structural Analysis and Chemical Properties

Research has also been conducted on the structural properties of similar compounds. Karczmarzyk et al. (1995) studied the crystal structure of a related compound, revealing insights into the molecular conformation and hydrogen bonding patterns. This type of structural analysis is crucial for understanding the chemical and physical properties of such compounds (Karczmarzyk et al., 1995).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of compounds related to 1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione have been a focus of several studies. For example, Hickmott et al. (1974) examined the stereochemistry of reactions involving morpholine derivatives, providing valuable information for the development of synthetic methods for similar compounds (Hickmott et al., 1974).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-7-ethyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3/c1-3-24-15-16(21-18(24)23-8-10-28-11-9-23)22(2)19(27)25(17(15)26)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFZHPWDGZYQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-7-ethyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

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